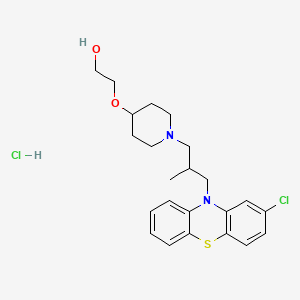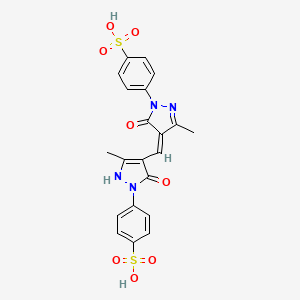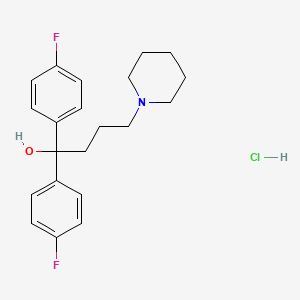
1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride involves several synthetic routes. One common method includes the reaction of piperidine with butanol in the presence of a catalyst to form the piperidinebutanol intermediate. This intermediate is then reacted with 4-fluorobenzene derivatives under specific conditions to introduce the fluorophenyl groups. Finally, the compound is converted to its hydrochloride salt form through a reaction with hydrochloric acid.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Wirkmechanismus
The mechanism of action of 1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, resulting in reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride can be compared with other similar compounds, such as:
1-Piperidinebutanol, alpha,alpha-bis(4-chlorophenyl)-, hydrochloride: This compound has similar structural features but with chlorine atoms instead of fluorine atoms, which may result in different chemical and biological properties.
1-Piperidinebutanol, alpha,alpha-bis(4-bromophenyl)-, hydrochloride:
1-Piperidinebutanol, alpha,alpha-bis(4-methylphenyl)-, hydrochloride:
The uniqueness of this compound lies in its specific fluorophenyl groups, which can enhance its biological activity and selectivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
51788-03-5 |
|---|---|
Molekularformel |
C21H26ClF2NO |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
1,1-bis(4-fluorophenyl)-4-piperidin-1-ylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H25F2NO.ClH/c22-19-9-5-17(6-10-19)21(25,18-7-11-20(23)12-8-18)13-4-16-24-14-2-1-3-15-24;/h5-12,25H,1-4,13-16H2;1H |
InChI-Schlüssel |
FECITGQROQQLGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


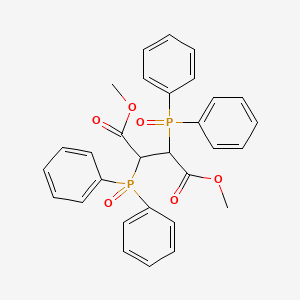
![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)
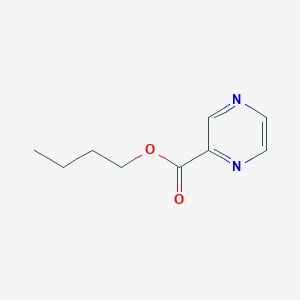

![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
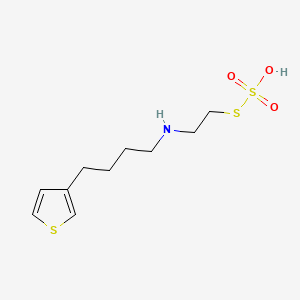
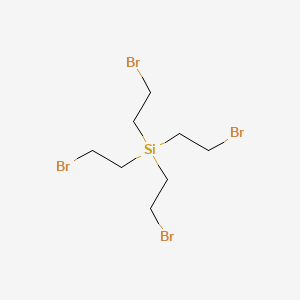
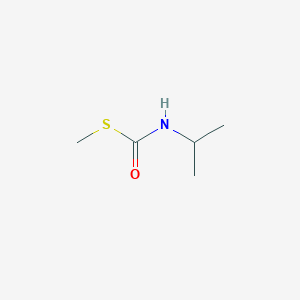
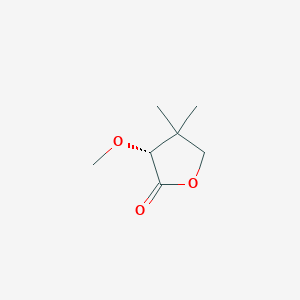
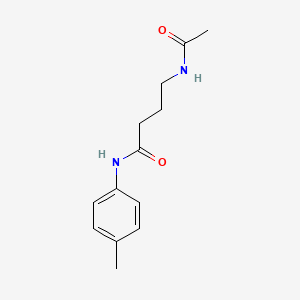
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)
